molecular formula C13H11NO6S B12229936 2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B12229936
M. Wt: 309.30 g/mol
InChI Key: ZNMYEXIBTAYDLI-UHFFFAOYSA-N
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Description

2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[321]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves the enantioselective construction of the bicyclic scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions may vary, but common methodologies include the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme mechanisms and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is unique due to its specific bicyclic structure and the presence of the benzisothiazol-3(2H)-one 1,1-dioxide moiety. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1,1-dioxo-2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c15-9-5-8(10-6-19-13(9)20-10)14-12(16)7-3-1-2-4-11(7)21(14,17)18/h1-4,8,10,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMYEXIBTAYDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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